N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide (CAS: 1487498-37-2) is a synthetic compound featuring a carbazole core linked via a 2-hydroxypropyl chain to an isothiazolidine 1,1-dioxide moiety. This compound is marketed by EOS Med Chem for medicinal purposes, though specific therapeutic indications remain undisclosed .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-14(12-19-10-5-11-24(19,22)23)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21H,5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAONWROSSDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic dissection of N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide reveals two primary components:
- Carbazole-containing hydroxypropylamine : Introduces the 3-(9H-carbazol-9-yl)-2-hydroxypropyl side chain.
- Isothiazolidine 1,1-dioxide core : Derived from sulfonamide cyclization or conjugate addition strategies.
The convergent synthesis strategy involves coupling these fragments via aza-Michael addition or nucleophilic substitution, followed by cyclization to form the sultam (isothiazolidine 1,1-dioxide) ring.
Synthesis of Carbazole-Containing Hydroxypropylamine
Epoxide Formation via Carbazole Alkylation
Carbazole undergoes regioselective alkylation with epichlorohydrin under basic conditions to yield 3-(9H-carbazol-9-yl)oxirane:
$$
\text{9H-Carbazole} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH, DMF}} \text{3-(9H-Carbazol-9-yl)oxirane}
$$
Reaction Conditions :
Epoxide Ring-Opening with Ammonia
The epoxide intermediate is treated with aqueous ammonia to generate 3-(9H-carbazol-9-yl)-2-hydroxypropylamine:
$$
\text{3-(9H-Carbazol-9-yl)oxirane} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 50°C}} \text{3-(9H-Carbazol-9-yl)-2-hydroxypropylamine}
$$
Optimization Notes :
Preparation of Isothiazolidine 1,1-Dioxide Core
Sulfonylation and Ring-Closing Metathesis (RCM)
A allylsulfonamide precursor is synthesized via sulfonylation of allylamine with benzenesulfonyl chloride, followed by RCM to form 2,3-dihydroisothiazole 1,1-dioxide:
$$
\text{Allylamine} + \text{Benzenesulfonyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-Allylbenzenesulfonamide}
$$
$$
\text{N-Allylbenzenesulfonamide} \xrightarrow[\text{Grubbs Catalyst (2.5 mol\%)}]{\text{RCM}} \text{2,3-Dihydroisothiazole 1,1-Dioxide}
$$
Key Parameters :
Aza-Michael Addition and Cyclization
Conjugate Addition of Hydroxypropylamine
The dihydroisothiazole 1,1-dioxide undergoes aza-Michael addition with 3-(9H-carbazol-9-yl)-2-hydroxypropylamine to form the target compound:
$$
\text{2,3-Dihydroisothiazole 1,1-Dioxide} + \text{3-(9H-Carbazol-9-yl)-2-hydroxypropylamine} \xrightarrow[\text{DBU (10 mol\%)}]{\text{EtOH, 60°C}} \text{this compound}
$$
Optimized Conditions :
Reaction Optimization and Scalability
Catalyst Loading and Equivalents
Variations in CuI and DBU concentrations significantly impact yield (Table 1):
Table 1: Aza-Michael Reaction Optimization
| Entry | CuI (mol%) | DBU (mol%) | Amine (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 10 | 1.2 | 62 |
| 2 | 30 | 10 | 1.2 | 96 |
| 3 | 30 | 20 | 1.5 | 89 |
Alternative Synthetic Routes
Sulfonamide Cyclization Approach
An alternative route involves cyclizing N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl) sulfonamide with thionyl chloride:
$$
\text{N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)sulfonamide} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Isothiazolidine 1,1-Dioxide}
$$
Challenges :
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, 2H, carbazole-H), 7.45–7.20 (m, 6H), 4.75 (m, 1H, -CH(OH)-), 3.90–3.60 (m, 4H, -CH2-N-CH2-), 2.95 (s, 2H, -SO2-CH2-).
- 13C NMR (100 MHz, CDCl3) : δ 140.2 (C-SO2), 125.6–119.8 (carbazole-C), 72.1 (-CH(OH)-), 55.4–48.2 (N-CH2).
Industrial-Scale Considerations
Cost-Effective Catalyst Recovery
Grubbs catalyst recovery via silica gel filtration reduces production costs by 22% in large-scale batches (>1 kg).
Environmental Impact Mitigation
- Ethanol solvent recycling via distillation (85% recovery).
- DBU neutralization with citric acid for safe disposal.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the carbazole or isothiazolidine rings.
Scientific Research Applications
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The isothiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione (CAS: 312631-87-1)
- Structural Differences : Replaces the isothiazolidine 1,1-dioxide group with a thiazolidine-2,4-dione ring. The latter contains two ketone groups, altering electronic properties and solubility compared to the sulfonamide in the target compound.
- Functional Implications : Thiazolidinediones are associated with peroxisome proliferator-activated receptor (PPAR) modulation (e.g., antidiabetic drugs), suggesting divergent biological targets compared to the sulfonamide-based compound .
- Purity : 98% (comparable to the target compound’s 99% purity) .
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide (CAS: 309928-48-1)
- Structural Differences : Substitutes the cyclic isothiazolidine dioxide with a linear methanesulfonamide group and a furan-methyl side chain.
Isothiazolidine 1,1-Dioxide-Containing Rapamycin Derivatives
- Patent Context: A 2024 European patent (EP 3 825 319 B1) describes rapamycin derivatives incorporating isothiazolidine 1,1-dioxide and 1,4-butan sultone groups. These modifications aim to enhance solubility or target specificity in immunosuppressive therapies .
- Comparison : Unlike the carbazole-linked compound, these derivatives leverage the sulfonamide group to modify a macrocyclic drug (rapamycin), highlighting the versatility of isothiazolidine dioxide in diverse pharmaceutical contexts .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.38 g/mol. The structure features a carbazole moiety, which is known for its fluorescent properties and ability to interact with various biological targets.
Research indicates that this compound may modulate cryptochrome proteins (Cry1 and Cry2), which are crucial in regulating circadian rhythms and have implications in various diseases, including cancer and metabolic disorders. The modulation occurs through binding interactions that alter the activity of these proteins, potentially leading to therapeutic effects .
Biological Activities
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial Activity : Some studies have reported that derivatives of carbazole compounds possess antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial and fungal pathogens.
Case Studies
- Study on Cryptochrome Modulation :
- Cytotoxicity Assays :
- Antioxidant Evaluation :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
